![molecular formula C17H15N3O B4719089 2-[3-(1H-benzimidazol-1-yl)propoxy]benzonitrile](/img/structure/B4719089.png)

2-[3-(1H-benzimidazol-1-yl)propoxy]benzonitrile

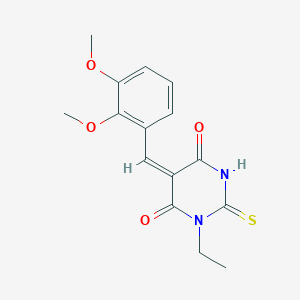

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole and its derivatives can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . The exact synthesis process forAplicaciones Científicas De Investigación

Coordination Chemistry and Metalloprotein Modeling

The benzimidazole moiety is known for its chelating properties in coordination chemistry, which is essential for the design of models of active centers in metalloproteins . The compound’s ability to form complexes with transition metals can be exploited to study and replicate the behavior of metalloenzymes, potentially leading to advances in bioinorganic chemistry.

Supramolecular Chemistry

This compound can participate in the formation of supramolecular structures through hydrogen bonding . Its potential to create cylindrical tunnels within crystals could be utilized in the development of new materials with specific porosity, which is valuable in catalysis and separation processes.

Pharmaceutical Research

Benzimidazole derivatives have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria . This compound could be investigated for its antibacterial properties, contributing to the development of new antibiotics.

Cancer Chemotherapy

Similar structures have been identified with activity towards human leukemia cells . Research into the applications of 2-[3-(1H-benzimidazol-1-yl)propoxy]benzonitrile in cancer chemotherapy could lead to the discovery of new therapeutic agents.

Mecanismo De Acción

Target of Action

For instance, some benzimidazole compounds have been found to target the Serine/threonine-protein kinase Chk1 .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects .

Pharmacokinetics

Benzimidazole derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[3-(1H-benzimidazol-1-yl)propoxy]benzonitrile. For instance, the solubility of similar compounds in various solvents can affect their bioavailability and efficacy .

Propiedades

IUPAC Name |

2-[3-(benzimidazol-1-yl)propoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-12-14-6-1-4-9-17(14)21-11-5-10-20-13-19-15-7-2-3-8-16(15)20/h1-4,6-9,13H,5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFKXPZAHWEGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4719019.png)

![methyl {3-(4-chlorophenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4719024.png)

![dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate](/img/structure/B4719032.png)

![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4719041.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4719055.png)

![2-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4719061.png)

![3-benzyl-5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4719066.png)

![2-bromo-6-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4719081.png)

![(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4719098.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide](/img/structure/B4719109.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4719117.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719124.png)